REACTION_CXSMILES
|
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].CC(C)([O-])C.[K+].[CH2:18]1[C:21]2([CH2:24][C:23](=O)[CH2:22]2)[CH2:20][O:19]1>C1COCC1>[CH2:18]1[C:21]2([CH2:24][C:23](=[CH:3][C:1]#[N:2])[CH2:22]2)[CH2:20][O:19]1 |f:1.2|
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0.51 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
C1OCC12CC(C2)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
STIRRING
|
Details
|
to stir for 4 hours at ambient temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between saturated aqueous ammonium chloride (10 mL) and ethyl acetate (10 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate (3:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OCC12CC(C2)=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |